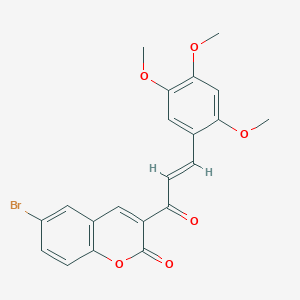

(E)-6-溴-3-(3-(2,4,5-三甲氧苯基)丙烯酰)-2H-色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

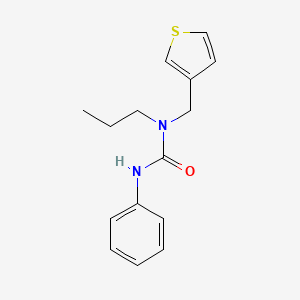

(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one, also known as BrTAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. BrTAC belongs to the class of coumarin derivatives and is synthesized using a specific method that involves several steps.

科学研究应用

Anticonvulsant and Sedative Agents

A series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized, which were biologically evaluated for their anticonvulsant, sedative activity, and neurotoxicity . Compounds 4, 9, and 16 exhibited good anticonvulsant activity in primary evaluation . Furthermore, compound 4 is the most effective anticonvulsant and sedative agent in subsequent tests .

Neurotoxicity Inhibitors

The synthesized derivatives were also evaluated for their inhibitory action for neurotoxicity in cultured neurons . Compounds 10a, 10d, and 10e displayed significant inhibitory action of the glutamate-induced neurotoxicity .

Antinarcotic Agents

Trans-3,4,5-trimethoxycinnamamides were synthesized and evaluated as novel antinarcotic agents . They showed high antinarcotic activity in mice .

Free Radical Scavengers

These compounds were evaluated for their free radical scavenging activity . This suggests potential applications in conditions related to oxidative stress.

Modulators of Central Nervous System

Trans-cinnamic acids and its derivatives are very effective to modulate central nervous system (CNS) including attention deficit hyperactivity disorder (ADHD), narcolepsy effects, and antidepressant-like effects .

Sedative Effects

3,4,5-Trimethoxycinnamic acid (TMCA) is a component of the root of Polygala tenuifolia WILLLDENOW (polygalaceae) and its extract was used as a sedative in Japanese traditional Kampo medicine .

作用机制

Target of Action

The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, which is essential for cell division . This interaction results in changes in the normal functioning of these targets, thereby affecting the cells’ physiological processes .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest in the G2/M phase . The inhibition of Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β affects various pathways involved in protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Result of Action

The compound’s action results in notable anti-cancer effects . By effectively inhibiting its targets, it can suppress tumor growth . Furthermore, it has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . It also holds potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus .

属性

IUPAC Name |

6-bromo-3-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrO6/c1-25-18-11-20(27-3)19(26-2)10-12(18)4-6-16(23)15-9-13-8-14(22)5-7-17(13)28-21(15)24/h4-11H,1-3H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBQPHKUJDBQDS-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B3007388.png)

![[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B3007390.png)

![N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3007394.png)

![N-[3-[4-[(1,3-Dioxoisoindol-2-yl)methyl]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3007401.png)

![6-Cyclopropyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3007402.png)

![3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)

![1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine](/img/structure/B3007408.png)